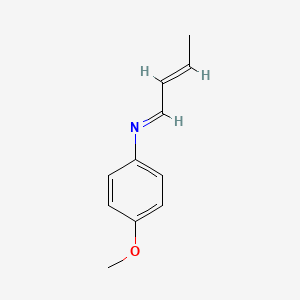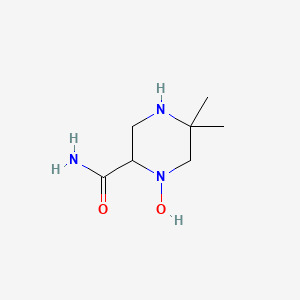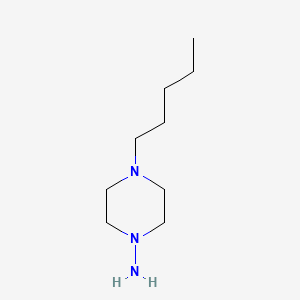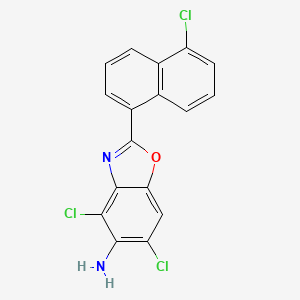
2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- is a complex organic compound that belongs to the pyrrolone family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- typically involves multi-step organic reactions. The starting materials often include substituted anilines, cyclohexanone, and acetic anhydride. The reaction conditions may involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Halogenation or alkylation of the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction may yield an alcohol.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound may be explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In industry, this compound may be used in the development of new materials, such as polymers and coatings. Its chemical properties can be exploited to create materials with specific characteristics.
作用机制
The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of its use.
相似化合物的比较
Similar Compounds
Similar compounds include other pyrrolone derivatives with different substituents on the aromatic ring and the cyclohexyl group. Examples include:
- 2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-ethyl-1,5-dihydro-3-hydroxy-
- 2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-phenyl-1,5-dihydro-3-hydroxy-
Uniqueness
The uniqueness of 2H-Pyrrol-2-one, 4-acetyl-1-(3-chloro-4-methylphenyl)-5-cyclohexyl-1,5-dihydro-3-hydroxy- lies in its specific substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various applications in research and industry.
属性
分子式 |
C19H22ClNO3 |
|---|---|
分子量 |
347.8 g/mol |
IUPAC 名称 |
3-acetyl-1-(3-chloro-4-methylphenyl)-2-cyclohexyl-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C19H22ClNO3/c1-11-8-9-14(10-15(11)20)21-17(13-6-4-3-5-7-13)16(12(2)22)18(23)19(21)24/h8-10,13,17,23H,3-7H2,1-2H3 |
InChI 键 |
KPFBJLCGAVPQRV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)N2C(C(=C(C2=O)O)C(=O)C)C3CCCCC3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



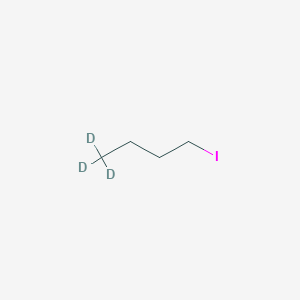
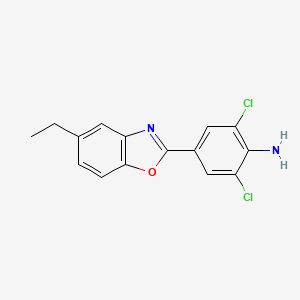
![[1,1'-Binaphthalene]-2-carboxaldehyde](/img/structure/B13796741.png)
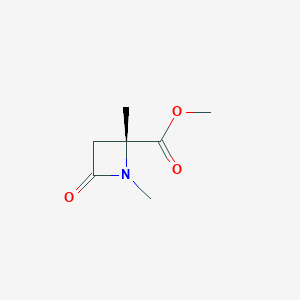
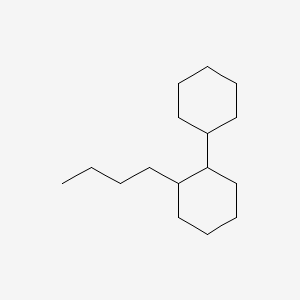

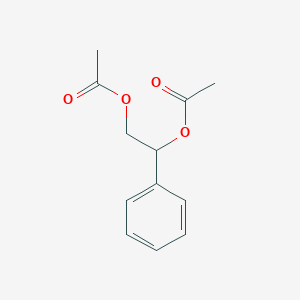
![N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine](/img/structure/B13796777.png)
![3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B13796785.png)
